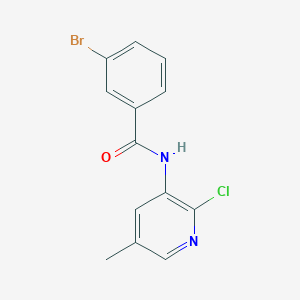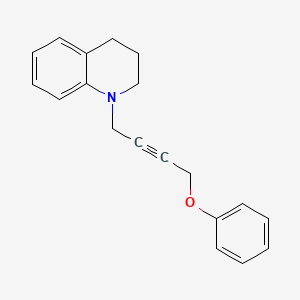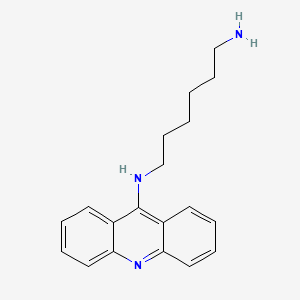
1,6-Hexanediamine, N-9-acridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N-9-acridinyl- is a chemical compound with the molecular formula C32H30N4 It is a derivative of 1,6-hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 9-acridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N-9-acridinyl- can be synthesized through the reaction of 1,6-hexanediamine with 9-chloroacridine. The reaction typically involves heating the amine with the chloroacridine in the presence of a suitable solvent, such as ethanol or methanol. The reaction conditions may vary, but it generally requires elevated temperatures and prolonged reaction times to ensure complete substitution .
Industrial Production Methods
Industrial production of 1,6-hexanediamine, N-9-acridinyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N-9-acridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroacridine derivatives, and substituted acridine compounds .
Applications De Recherche Scientifique
1,6-Hexanediamine, N-9-acridinyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a DNA intercalating agent, which can be useful in genetic research and drug development.
Medicine: It has shown potential in anticancer research due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,6-hexanediamine, N-9-acridinyl- involves its ability to intercalate into DNA. The acridine moiety inserts between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Octanediamine, N-9-acridinyl-
- Bis(3-aminopropyl)amine, N-9-acridinyl-
- N,N’-Bis(3-amino-propyl)piperazine, N-9-acridinyl-
- N-Ethyl-1,6-hexanediamine, N-9-acridinyl-
Uniqueness
1,6-Hexanediamine, N-9-acridinyl- is unique due to its specific structure, which allows for effective DNA intercalation. Compared to other similar compounds, it has shown higher cytostatic activity and better stability under various conditions. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
111557-08-5 |
|---|---|
Formule moléculaire |
C19H23N3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N'-acridin-9-ylhexane-1,6-diamine |
InChI |
InChI=1S/C19H23N3/c20-13-7-1-2-8-14-21-19-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,20H2,(H,21,22) |
Clé InChI |
DUEZRZGCJPMSLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


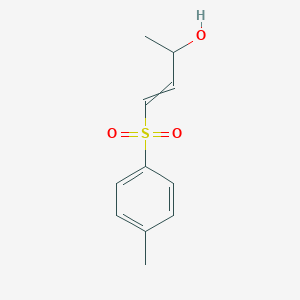
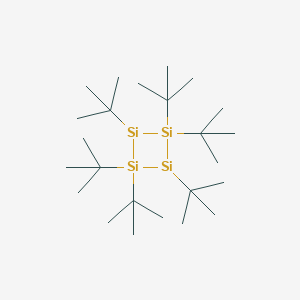
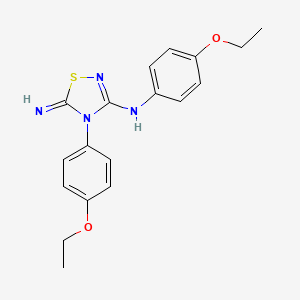
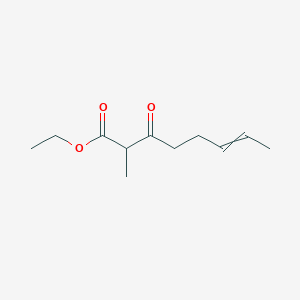
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
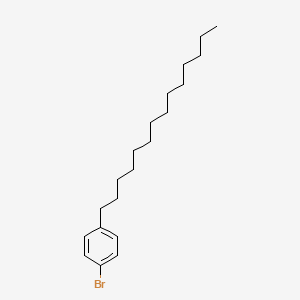
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
